![molecular formula C15H22BrN3O2 B2846640 1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide CAS No. 154055-56-8](/img/structure/B2846640.png)
1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide
Overview
Description
The compound “1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide” is a chemical substance with the molecular formula C15H21N3O2•HBr . It has a molecular weight of 356.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N3O2.BrH/c1-15(2,3)13(20)10-18-12-7-5-4-6-11(12)17-14(18)16-8-9-19;/h4-7,19H,8-10H2,1-3H3,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point of 212-213 degrees Celsius (dec) according to the available data . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to peer-reviewed articles or chemical databases.Scientific Research Applications
Synthesis and Chemical Properties :Benzimidazole derivatives are synthesized through various chemical reactions, offering a scaffold for further chemical modifications. For instance, Denisenko et al. (2011) explored the synthesis of benzimidazolium, benzothiazolium, and thiazolium derivatives, showcasing the versatility of benzimidazole-related compounds in synthetic chemistry (Denisenko et al., 2011). Similarly, Uršič et al. (2010) synthesized new triazafulvalene systems incorporating benzimidazole moieties, demonstrating innovative approaches to creating novel chemical structures (Uršič, Svete, & Stanovnik, 2010).
Biological Applications and Inhibitory Properties :Boggu et al. (2019) identified benzimidazole analogs as potent interleukin-5 inhibitors, highlighting their potential therapeutic applications in treating diseases associated with elevated levels of IL-5 (Boggu, Kim, & Jung, 2019). Zhou et al. (2013) investigated the antifungal activities of benzimidazole derivatives, revealing their effectiveness against various fungal pathogens, suggesting their utility in developing new antifungal agents (Zhou, Li, Zhang, & Jiang, 2013).
Corrosion Inhibition :Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel, demonstrating how benzimidazole-related compounds can offer protection against corrosion in industrial applications (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).
properties
IUPAC Name |
1-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.BrH/c1-15(2,3)13(20)10-18-12-7-5-4-6-11(12)17-14(18)16-8-9-19;/h4-7,19H,8-10H2,1-3H3,(H,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBJCSCYVUEOLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCO.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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